![molecular formula C17H22BrClN2O3 B8149924 (R)-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate](/img/structure/B8149924.png)
(R)-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate
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Overview
Description
®-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group, a bromochlorobenzoyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps:
Preparation of 4-bromo-3-chlorobenzoyl chloride: This intermediate can be synthesized from 4-bromo-3-chlorobenzoic acid using reagents such as phosphorus pentachloride.
Formation of the piperazine derivative: The piperazine ring is functionalized with a tert-butyl group and a methyl group through a series of nucleophilic substitution reactions.
Coupling reaction: The final step involves coupling the piperazine derivative with 4-bromo-3-chlorobenzoyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the benzoyl group can be substituted by nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester bond in the tert-butyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoyl derivatives, while hydrolysis can produce the corresponding carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its piperazine ring is a common motif in many drugs, and the presence of the bromochlorobenzoyl group can enhance its biological activity.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ®-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, while the bromochlorobenzoyl group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-chlorobenzoyl chloride: A precursor in the synthesis of the target compound.
4-bromo-3-chlorobenzoic acid: Another related compound with similar structural features.
Uniqueness
®-tert-butyl 4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate is unique due to its combination of a piperazine ring with a bromochlorobenzoyl group and a tert-butyl ester. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds.
Properties
IUPAC Name |
tert-butyl (2R)-4-(4-bromo-3-chlorobenzoyl)-2-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrClN2O3/c1-11-10-20(7-8-21(11)16(23)24-17(2,3)4)15(22)12-5-6-13(18)14(19)9-12/h5-6,9,11H,7-8,10H2,1-4H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTURKIYJOTRJY-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC(=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC(=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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